The synthesis of puromycin-d3 involves the incorporation of deuterium isotopes into the puromycin structure. The general synthetic route includes:
The technical details of the synthesis often involve careful control of reaction conditions to achieve high yields of the deuterated compound while minimizing side reactions .
Puromycin-d3 maintains a molecular structure similar to that of the parent compound puromycin, with the addition of deuterium atoms. The structural formula can be represented as follows:
Puromycin-d3 participates in several key chemical reactions:
The mechanism by which puromycin-d3 exerts its effects involves several steps:
Puromycin-d3 has several significant applications in scientific research:
Deuterium-labeled compounds like Puromycin-d3 (dihydrochloride) (Synonyms: CL13900-d3 dihydrochloride) are synthesized using precision isotopic incorporation methods to replace specific hydrogen atoms with deuterium ( [1] [9]). The core strategy involves catalytic H/D exchange under controlled conditions or de novo synthesis with deuterated precursors. For Puromycin-d3, deuterium atoms are typically introduced at the O-methyl group of the tyrosyl moiety (Fig. 1A), leveraging heavy water (D₂O) and transition metal catalysts (e.g., Pt, Pd) to achieve >98% isotopic enrichment [9]. Alternative approaches include:
Technique | Reaction Conditions | Isotopic Purity | Limitations |
---|---|---|---|
Catalytic H/D Exchange | D₂O, Pd/C, 80°C, 24h | 95–98% | Non-site-specific exchange |
Precursor-Based Synthesis | Deuterated tyrosine, HATU coupling | >99% | High cost, multi-step route |
Enzymatic Methylation | d3-SAM, methyltransferases | 97% | Enzyme stability issues |
Key challenges include minimizing isotopic dilution during purification and ensuring stereochemical integrity at the chiral centers of the puromycin scaffold [9].
Labeling efficiency is quantified through isotopic abundance, metabolic stability, and analytical detectability. Puromycin-d3 dihydrochloride (MW: 547.45 g/mol) exhibits near-identical chemical behavior to unlabeled puromycin (MW: 544.44 g/mol) but offers enhanced resistance to metabolic demethylation due to the deuterium kinetic isotope effect (KIE) [1] [9]. Critical comparisons include:
Parameter | Puromycin | Puromycin-d3 | Significance |
---|---|---|---|
Molecular Weight | 544.44 g/mol | 547.45 g/mol | MS detection (+3 Da shift) |
HPLC Retention Time | 6.74 min | 6.72 min | Co-elution confirms similarity |
Metabolic Half-life | 1.8 h | 4.1 h | Enhanced stability for assays |
Isotopic Purity | N/A | ≥98.0% | Quantitation accuracy |
Deuterium labeling does not alter puromycin’s ribosome-binding affinity, confirmed by in vitro translation inhibition assays (IC₅₀: 0.1 μM for both) [3] [7].
Scalable synthesis of Puromycin-d3 dihydrochloride follows Good Manufacturing Practice (GMP)-compliant protocols to ensure batch-to-batch reproducibility. Production involves:
Quality control employs orthogonal analytical methods:
Parameter | Specification | Method |
---|---|---|
Isotopic Enrichment | ≥98 atom % D | ¹H-NMR, MS |
Chemical Purity | ≥98.0% (HPLC) | HILIC-UV (268 nm) |
Residual Solvents | ≤500 ppm (per ICH Q3C) | GC-FID |
Water Content | ≤5.0% (KF titration) | Karl Fischer |
Bioactivity | IC₅₀ ≤ 0.15 μM | In vitro translation |
Challenges include cost-effective deuterant sourcing and preventing racemization during peptide coupling. Continuous-flow reactors are emerging to enhance reaction efficiency and isotopic fidelity [9].
Tables of Compounds
Compound Name | Synonyms | Deuteration Sites | Applications | Source |
---|---|---|---|---|
Puromycin-d3 (dihydrochloride) | CL13900-d3 dihydrochloride | O-Methyl group | Metabolic tracing, proteomics | [1] [9] |
O-propargyl-puromycin (OPP) | N/A | N/A | Click chemistry-based labeling | [5] [6] |
Azo-puromycin | N/A | N/A | Photoswitchable translation control | [10] |
Puromycin aminonucleoside | 3′-Amino-3′-deoxy-N,N-dimethyladenosine | None | Synthetic precursor | [3] |
FiguresFig. 1A: Deuterium incorporation site in Puromycin-d3 (highlighting O-CD₃ group).Fig. 1B: Overlaid LC-MS chromatograms of puromycin (m/z 545.2) and Puromycin-d3 (m/z 548.2), showing +3 Da shift.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0